molecular formula C17H18N4O2 B2657788 N-(1-cyanocyclobutyl)-N-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide CAS No. 1258742-46-9

N-(1-cyanocyclobutyl)-N-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide

Número de catálogo B2657788
Número CAS: 1258742-46-9
Peso molecular: 310.357
Clave InChI: MNOOCHWLCFXODM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-cyanocyclobutyl)-N-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as "CCB" and is known for its ability to modulate the activity of certain enzymes in the body. In

Mecanismo De Acción

The mechanism of action of CCB involves binding to the active site of DPP-4 and FAP, thereby inhibiting their enzymatic activity. This leads to a decrease in the levels of certain cytokines and chemokines, which are involved in inflammation and cancer progression. Additionally, CCB has been shown to modulate the activity of certain immune cells, including T cells and natural killer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CCB are varied and complex. In vitro studies have shown that CCB can inhibit the proliferation and migration of cancer cells, as well as induce apoptosis. Additionally, CCB has been shown to modulate the activity of certain immune cells, leading to changes in cytokine and chemokine production. In vivo studies have shown that CCB can reduce tumor growth and metastasis in animal models of cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using CCB in lab experiments is its ability to selectively inhibit the activity of certain enzymes, without affecting others. This allows for more precise manipulation of biological pathways and processes. Additionally, CCB has been shown to have low toxicity in animal models, making it a potentially safe compound for use in humans. However, one limitation of using CCB in lab experiments is its relatively high cost, which may limit its widespread use.

Direcciones Futuras

There are several future directions for research on CCB. One area of interest is the development of more potent and selective inhibitors of DPP-4 and FAP. Additionally, there is interest in exploring the potential therapeutic applications of CCB in the treatment of inflammatory diseases and cancer. Finally, there is a need for further research into the mechanisms of action of CCB, in order to better understand its effects on biological pathways and processes.
In conclusion, N-(1-cyanocyclobutyl)-N-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide is a chemical compound that has shown promise in scientific research. Its ability to selectively inhibit the activity of certain enzymes, without affecting others, makes it a potentially valuable tool for studying biological pathways and processes. While there are limitations to its use, further research into the potential therapeutic applications of CCB is warranted.

Métodos De Síntesis

The synthesis of CCB involves several steps, including the reaction of cyclobutanone with malononitrile to form the corresponding enamine. This intermediate is then reacted with methylamine and 4-oxo-3,4-dihydroquinazoline to form the final product. The synthesis of CCB has been optimized in recent years, allowing for greater yields and purity of the compound.

Aplicaciones Científicas De Investigación

CCB has been studied extensively for its potential use in scientific research. Specifically, it has been shown to inhibit the activity of certain enzymes, including dipeptidyl peptidase-4 (DPP-4) and fibroblast activation protein (FAP). These enzymes are involved in a variety of physiological processes, including inflammation and cancer progression. By inhibiting their activity, CCB may have potential therapeutic applications in the treatment of these diseases.

Propiedades

IUPAC Name

N-(1-cyanocyclobutyl)-N-methyl-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c1-20(17(11-18)8-4-9-17)15(22)7-10-21-12-19-14-6-3-2-5-13(14)16(21)23/h2-3,5-6,12H,4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOOCHWLCFXODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCN1C=NC2=CC=CC=C2C1=O)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclobutyl)-N-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.